

CYM50374: A Technical Guide to its S1P Receptor Selectivity Profile

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Compound of Interest

Compound Name: CYM50374

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of **CYM50374** for the sphingosine-1-phosphate (S1P) receptor family. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Introduction to CYM50374

CYM50374 is a small molecule antagonist of the sphingosine-1-phosphate 4 (S1P4) receptor. It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies aimed at discovering potent and selective S1P4 antagonists. The development of selective S1P4 antagonists like **CYM50374** is crucial for elucidating the specific biological functions of the S1P4 receptor and for the potential development of targeted therapeutics for conditions where S1P4 is implicated, such as reactive thrombocytosis.

Quantitative Selectivity Profile

The selectivity of **CYM50374** was determined by assessing its inhibitory activity against all five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from functional assays.

Receptor Subtype	CYM50374 (Compound 16) IC50 (nM)
S1P1	>25,000
S1P2	>25,000
S1P3	>25,000
S1P4	34
S1P5	>25,000

Data sourced from "Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists"[1]. The table demonstrates the high selectivity of **CYM50374** for the S1P4 receptor, with negligible activity observed at the other S1P receptor subtypes at concentrations up to 25 μ M.

Experimental Protocols

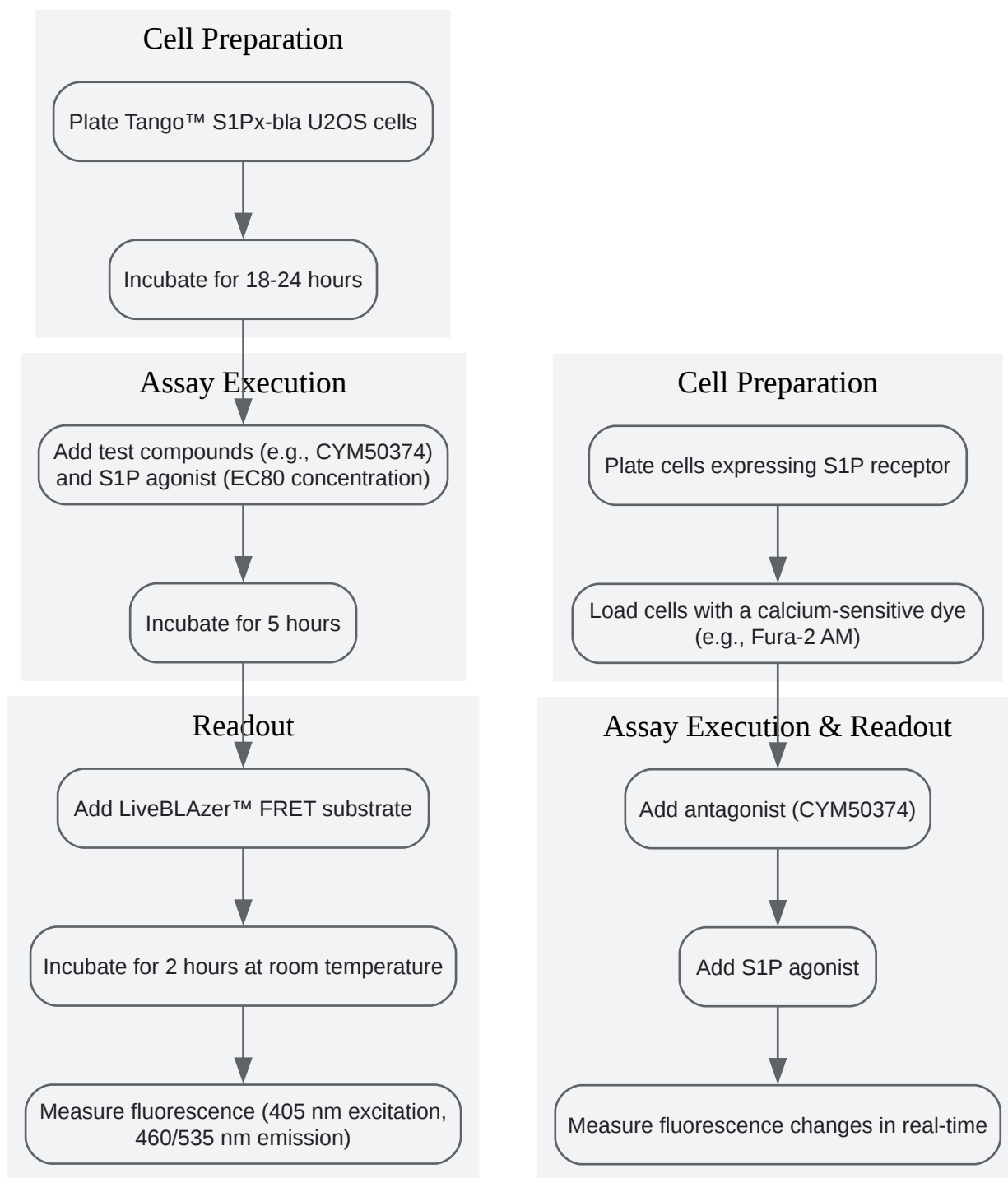
The determination of the selectivity profile of **CYM50374** involves robust and specific cell-based functional assays. The following sections detail the general methodologies employed for such evaluations.

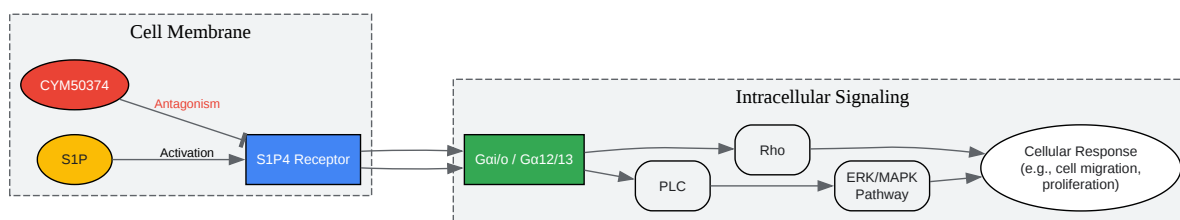
Tango™ β -Lactamase Reporter Assay for S1P Receptor Antagonism

This assay is a common method for screening and characterizing GPCR ligands by measuring β -arrestin recruitment.

Principle: The Tango™ assay utilizes a GPCR fused to a transcription factor, and a separate β -arrestin protein fused to a protease. Upon ligand-induced receptor activation and subsequent β -arrestin recruitment, the protease cleaves the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and activates the expression of a reporter gene, in this case, β -lactamase. Antagonists are identified by their ability to inhibit the agonist-induced reporter gene expression.

Experimental Workflow:





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References

- 1. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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